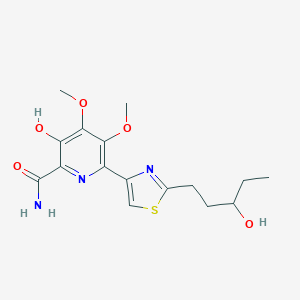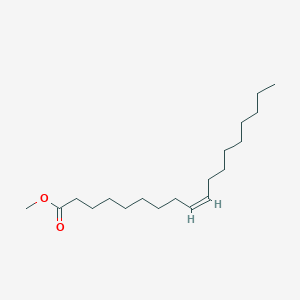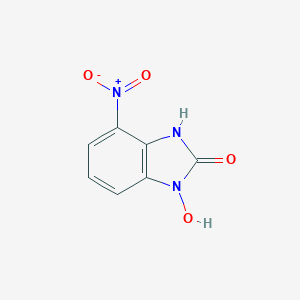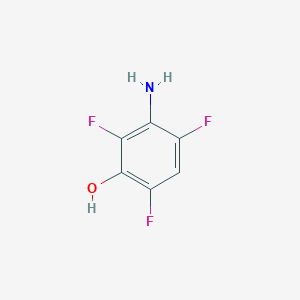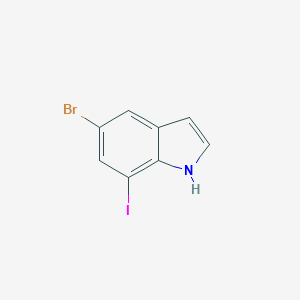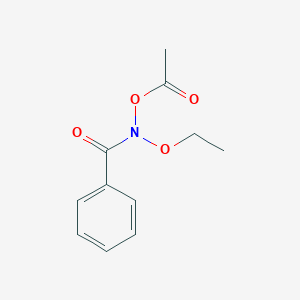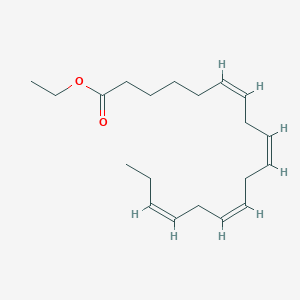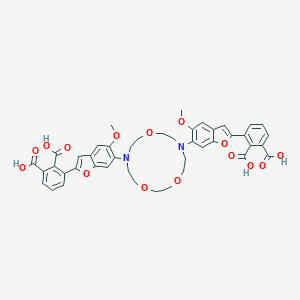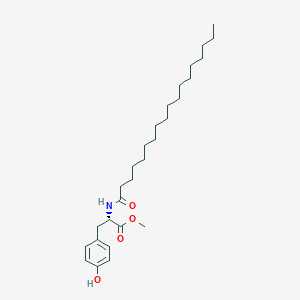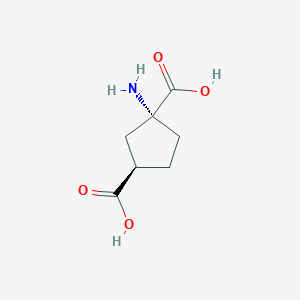![molecular formula C14H11N3O2S2 B055279 (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate CAS No. 117141-32-9](/img/structure/B55279.png)
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research. It is a positively charged molecule that is used for various purposes in the field of biochemistry and pharmacology.
Mechanism Of Action
The mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate is not fully understood. However, it is believed that (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate interacts with the cell membrane, causing disruption and leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical And Physiological Effects
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to have various biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, leading to cell death. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been shown to activate the immune system, leading to an increase in cytokine production.
Advantages And Limitations For Lab Experiments
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has several advantages for lab experiments. It is a positively charged molecule, which allows it to interact with negatively charged molecules such as DNA. It is also relatively easy to synthesize, making it readily available for research purposes. However, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has some limitations. It can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be unstable in certain conditions, which can affect its activity.
Future Directions
There are several future directions for research on (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. One potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a gene delivery agent for gene therapy. Another potential area of research is the development of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate as a potential anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate and its potential applications in various fields of research.
Synthesis Methods
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate can be synthesized by reacting 4-(pyridin-2-yldisulfanyl)phenol with ethylene oxide in the presence of sodium hydroxide. The resulting product is then quaternized with methyl iodide to form (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate. This synthesis method has been optimized to produce high yields of pure (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate.
Scientific Research Applications
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in various scientific research studies due to its unique properties. It has been shown to have antimicrobial activity against a variety of bacteria and fungi. (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has also been used as a gene delivery agent, where it can efficiently deliver genes to cells. Additionally, (E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate has been used in cancer research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
CAS RN |
117141-32-9 |
|---|---|
Product Name |
(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate |
Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[4-(pyridin-2-yldisulfanyl)phenyl]methyl 2-diazoacetate |
InChI |
InChI=1S/C14H11N3O2S2/c15-17-9-14(18)19-10-11-4-6-12(7-5-11)20-21-13-3-1-2-8-16-13/h1-9H,10H2 |
InChI Key |
QPCKXATVJWUMEG-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO/C(=C/[N+]#N)/[O-] |
SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)C=[N+]=[N-] |
synonyms |
4-(2'-pyridyldithio)benzyldiazoacetate p-(2'-pyridyldithio)benzyldiazoacetate PPDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B55196.png)
